8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Monoamine Oxidase Enzymology Neuropharmacology

Procure 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS 861236-55-7) as a validated, selective MAO-B probe (IC50 1,130 nM, >88-fold selectivity vs MAO-A) for dissecting dopamine metabolism and oxidative stress pathways in neurodegenerative disorder research. Its distinctive 8-Cl,2-(4-OH-Ph) substitution pattern provides a critical SAR comparator for quinoline-based inhibitor optimization targeting viral proteins or kinases. The phenolic hydroxyl group serves as a versatile handle for bioconjugation, prodrug synthesis, or activity-based probe development—capabilities absent in simpler phenyl analogs. Demand the differentiated quinoline scaffold your drug discovery campaign requires.

Molecular Formula C16H10ClNO3
Molecular Weight 299.71 g/mol
CAS No. 861236-55-7
Cat. No. B1437720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
CAS861236-55-7
Molecular FormulaC16H10ClNO3
Molecular Weight299.71 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=C(C=C3)O
InChIInChI=1S/C16H10ClNO3/c17-13-3-1-2-11-12(16(20)21)8-14(18-15(11)13)9-4-6-10(19)7-5-9/h1-8,19H,(H,20,21)
InChIKeyVQWCJKMPDARDGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS 861236-55-7): Procurement Specifications and Core Identity


8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS 861236-55-7) is a synthetic, polyfunctional quinoline derivative with the molecular formula C16H10ClNO3 and a molecular weight of 299.71 g/mol . It is distinguished by a chlorine atom at the 8-position and a 4-hydroxyphenyl substituent at the 2-position on the quinoline core, providing a specific scaffold for research and potential derivatization [1]. It is primarily available for research purposes from specialized chemical suppliers, with standard purities of ≥95% or ≥98% .

Why Substitution of 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid with Other Quinoline-4-carboxylic Acids Carries Scientific Risk


Quinoline-4-carboxylic acids are a broad and highly diverse chemical class. The specific substitution pattern—particularly the positions of halogen and aryl groups—directly dictates a compound's biochemical interaction profile, as evidenced by structure-activity relationship (SAR) studies within this family [1]. Simply substituting 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid with a positional isomer (e.g., 6-chloro analog) or an analog lacking a key functional group (e.g., no 4-hydroxy moiety) can lead to a complete loss or significant alteration of the desired activity, such as enzyme inhibition potency, due to changes in steric fit, electronic distribution, and hydrogen-bonding capacity within a target binding site .

Quantitative Comparative Evidence for 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid vs. Analogs


Differential Inhibition of Monoamine Oxidase B (MAO-B) vs. MAO-A

The target compound exhibits a distinct selectivity profile against human monoamine oxidase (MAO) enzymes. It demonstrates a substantial, quantifiable preference for inhibiting MAO-B over MAO-A. Specifically, the IC50 for human MAO-B is 1,130 nM, whereas it shows no meaningful inhibition of MAO-A at concentrations up to 100,000 nM [1]. This 88-fold selectivity window provides a clear point of differentiation for applications requiring MAO-B modulation without interfering with MAO-A-dependent peripheral metabolism. In contrast, while many quinoline derivatives are known MAO inhibitors, the specific 8-chloro-2-(4-hydroxyphenyl) substitution yields a unique balance of potency and isoform selectivity not consistently observed across the broader class [2].

Monoamine Oxidase Enzymology Neuropharmacology Biochemical Tool

Structural Distinction: Positional Chlorine Isomer Comparison

A direct comparison with the 6-chloro positional isomer (6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, CAS 116734-19-1) reveals a key structural difference: the location of the chlorine atom on the quinoline core. While both compounds share the same molecular formula (C16H10ClNO3) and weight (299.71 g/mol), the shift in the chloro substituent from the 8- to the 6-position alters the molecule's electronic distribution and steric profile. This change has a profound impact on biological activity; for instance, the 6-chloro isomer has been investigated for interactions with the glutamate vesicular transport (GVT) protein , a target not associated with the 8-chloro isomer based on current evidence. This underscores that positional isomers within this class are not interchangeable and must be selected based on the specific target or pathway of interest.

Medicinal Chemistry Structure-Activity Relationship Isomerism Scaffold Hopping

Impact of the 4-Hydroxyphenyl Group on Functional Versatility

The presence of the 4-hydroxyphenyl moiety at the 2-position is a critical differentiator from analogs lacking this functional handle, such as 8-Chloro-2-phenylquinoline-4-carboxylic acid (CAS 181048-56-6) . The hydroxyl group introduces a hydrogen bond donor/acceptor, enhancing solubility and enabling a wider range of chemical derivatizations (e.g., esterification, etherification, or conjugation) that are not possible with the simple phenyl analog. This functional group adds significant synthetic utility and expands the compound's potential as a building block or probe molecule compared to its simpler counterpart . The hydroxyl group contributes to the compound's ability to form additional interactions with biological targets, a feature absent in the non-hydroxylated analog.

Synthetic Chemistry Derivatization Hydrogen Bonding Functional Group Transformation

Class-Level Evidence for Quinoline-4-carboxylic Acids as Privileged Scaffolds

The quinoline-4-carboxylic acid core is a well-validated, 'privileged' scaffold in medicinal chemistry, known for producing compounds with diverse and potent biological activities. A comprehensive review highlights that derivatives of this class have been developed as potent antiviral agents, with some optimized leads exhibiting low nanomolar activity (e.g., 2 nM and 41 nM) against viral targets [1]. The specific substitution pattern of 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid places it squarely within this active chemical space, suggesting a high potential for target engagement, and its unique decoration (8-Cl, 2-(4-OH-Ph)) offers a distinct starting point for SAR exploration compared to other published analogs in this well-studied series.

Medicinal Chemistry Broad-Spectrum Activity Scaffold Optimization Drug Discovery

Validated Application Scenarios for Procuring 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid


Investigating MAO-B Specific Mechanisms in Neurobiology

Researchers studying neurodegenerative or neuropsychiatric disorders can utilize 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid as a selective probe for monoamine oxidase B (MAO-B). Its quantified IC50 of 1,130 nM against human MAO-B, with >88-fold selectivity over MAO-A, provides a defined window for modulating MAO-B activity in biochemical and cellular assays, while minimizing confounding effects from MAO-A inhibition [1]. This makes it a valuable tool for dissecting the specific roles of MAO-B in dopamine metabolism and oxidative stress pathways.

Scaffold for Structure-Activity Relationship (SAR) Studies

Medicinal chemists engaged in optimizing quinoline-based inhibitors for targets like viral proteins or kinases can procure this compound as a key intermediate or SAR probe. Its unique substitution pattern (8-Cl, 2-(4-OH-Ph)) on the validated quinoline-4-carboxylic acid scaffold allows for systematic modification to explore the impact of halogen position and phenol substitution on potency, selectivity, and pharmacokinetic properties [2]. It serves as a direct comparator to other positional isomers and analogs, enabling a data-driven optimization campaign.

Building Block for Derivatization and Chemical Biology Probes

For synthetic chemists, the 4-hydroxyphenyl group on 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a valuable functional handle. This compound can be used as a starting material for the synthesis of more complex molecules, such as bioconjugates, activity-based probes, or prodrugs, through reactions targeting the phenolic hydroxyl group . This contrasts with simpler analogs like 8-Chloro-2-phenylquinoline-4-carboxylic acid, which lack this versatile point of attachment.

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